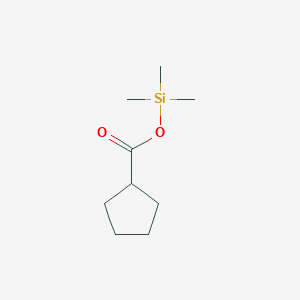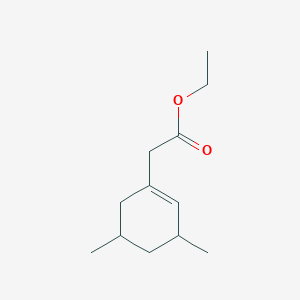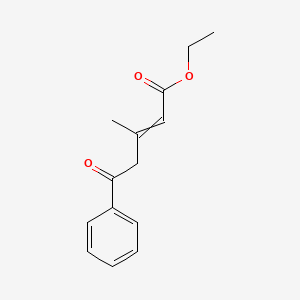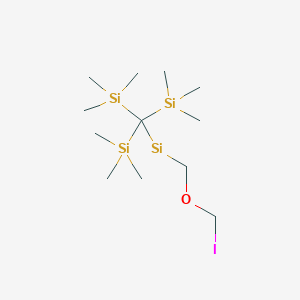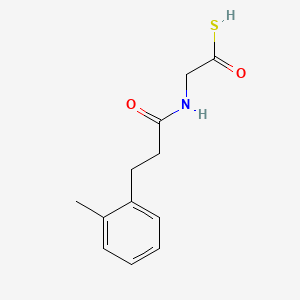
N-(3-Phenylpropionyl)glycine methylthio ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenylpropionyl)glycine methylthio ester is a chemical compound with the molecular formula C12H15NO2S. It is a derivative of glycine, an amino acid, and features a phenylpropionyl group attached to the glycine molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropionyl)glycine methylthio ester typically involves the reaction of 3-phenylpropionic acid with glycine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The methylthio ester group is introduced through a subsequent esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenylpropionyl)glycine methylthio ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-(3-Phenylpropionyl)glycine methylthio ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of N-(3-Phenylpropionyl)glycine methylthio ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Phenylpropionyl)glycine: Lacks the methylthio ester group but shares a similar core structure.
N-(3-Phenylpropanoyl)glycine: Another derivative with slight structural variations.
2-[3-(2-Methylphenyl)propanoylamino]ethanethioic S-acid: A related compound with a different substitution pattern.
Uniqueness
N-(3-Phenylpropionyl)glycine methylthio ester is unique due to the presence of the methylthio ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and industrial processes .
Eigenschaften
CAS-Nummer |
81811-83-8 |
|---|---|
Molekularformel |
C12H15NO2S |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
2-[3-(2-methylphenyl)propanoylamino]ethanethioic S-acid |
InChI |
InChI=1S/C12H15NO2S/c1-9-4-2-3-5-10(9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
VBUPPTSZSYEBML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CCC(=O)NCC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


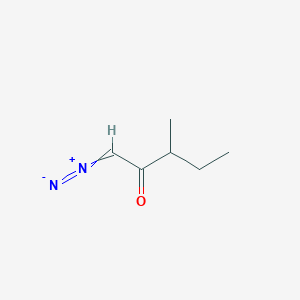
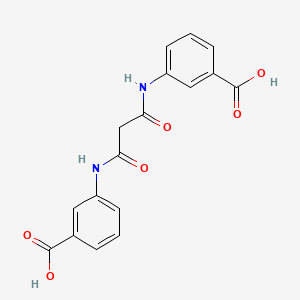
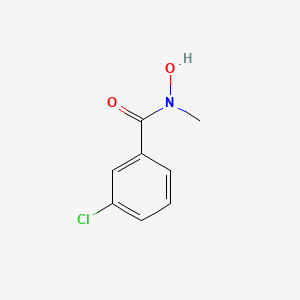


![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
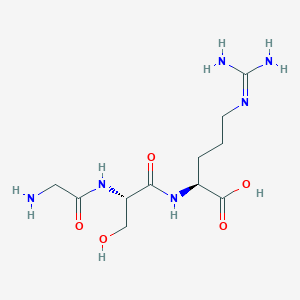
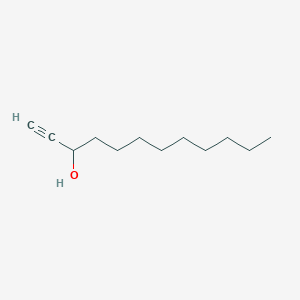
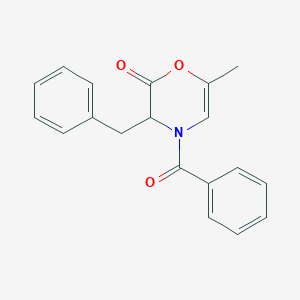
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
